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Compound of Interest

Compound Name: Azido-PEG10-acid

Cat. No.: B605808

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and experimental
protocols for Azido-PEG10-acid (1-azido-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-
oic acid). This bifunctional linker is a valuable tool in bioconjugation and drug delivery, featuring
a terminal azide group for "click" chemistry and a carboxylic acid for amide bond formation.

Core Data Presentation

The following tables summarize the key physical and spectral properties of Azido-PEG10-acid.

Table 1: Physicochemical Properties of Azido-PEG10-acid
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Property Value Source
Chemical Formula C23H4s5N3012 [1112]
Molecular Weight 555.62 g/mol [1][2]
Exact Mass 555.3003 [1]

CAS Number 1644163-57-4

Purity Typically >95%

Appearance To be determined

Solubility Soluble in Water, DMSO, and

DMF

Table 2: Expected *H NMR Spectral Data of Azido-PEG10-acid (CDClIs, 400 MHz)

While a definitive, publicly available peak list for Azido-PEG10-acid is not readily accessible,

the following table outlines the expected chemical shifts, multiplicities, and assignments based

on the known structure and spectral data of similar azido-PEG compounds.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
-O-CHz2-CH2-O- (PEG
~3.64 S ~36H
backbone)
~3.60 t 2H -CH2-CH2-Ns
~3.38 t 2H -CH2-Ns
~3.75 t 2H -O-CH2-CH2-COOH
~2.65 t 2H -CH2-COOH
10-12 br s 1H -COOH

Note: The chemical shifts of the PEG backbone protons often appear as a broad singlet. The

terminal protons of the carboxylic acid are broad and may be exchanged with D20.
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Table 3: Mass Spectrometry Data of Azido-PEG10-acid

lon Expected m/z
[M+H]* 556.3076
[M+NaJ* 578.2895
[M-H]- 554.2930

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of
Azido-PEG10-acid.

Synthesis of Azido-PEG10-acid

This protocol is adapted from a general procedure for the synthesis of azido-terminated
polyethylene glycols.

Materials:

« HO-PEG10-COOH (Hydroxy-PEG10-acid)
¢ Methanesulfonyl chloride (MsCI)

o Triethylamine (TEA)

e Sodium azide (NaNs)

e Dichloromethane (DCM), anhydrous

¢ N,N-Dimethylformamide (DMF), anhydrous
e Sodium sulfate (Na2S0a4), anhydrous

» Deionized water

¢ Brine solution
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Procedure:

¢ Mesylation of HO-PEG10-COOH:

Dissolve HO-PEG10-COOH (1 equivalent) in anhydrous DCM in a round-bottom flask
under an inert atmosphere (e.g., argon or nitrogen).

Cool the solution to 0 °C in an ice bath.

Add triethylamine (1.5 equivalents) dropwise to the solution.

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for
an additional 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding deionized water.

Separate the organic layer and wash it sequentially with 1 M HCI, saturated sodium
bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the mesylated intermediate.

o Azidation of the Mesylated Intermediate:

[e]

o

[¢]

[¢]

[e]

Dissolve the crude mesylated intermediate in anhydrous DMF.

Add sodium azide (3 equivalents) to the solution.

Heat the reaction mixture to 80-90 °C and stir overnight.

Monitor the reaction by TLC for the disappearance of the starting material.

After completion, cool the reaction mixture to room temperature and pour it into a
separatory funnel containing deionized water and DCM.
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o Extract the aqueous layer with DCM (3 x).
o Combine the organic layers and wash with brine.

o Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain pure Azido-
PEG10-acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:
e A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:

e Dissolve 5-10 mg of the purified Azido-PEG10-acid in approximately 0.7 mL of deuterated
chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).

» Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
e Acquire a *H NMR spectrum.
o Typical parameters include:
o Number of scans: 16-64
o Relaxation delay: 1-5 seconds
o Pulse width: 30-45 degrees

» Reference the spectrum to the residual solvent peak (CDCls: & 7.26 ppm; DMSO-de: 6 2.50
ppm).

 Integrate all peaks and determine the multiplicities (singlet, doublet, triplet, multiplet).

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b605808?utm_src=pdf-body
https://www.benchchem.com/product/b605808?utm_src=pdf-body
https://www.benchchem.com/product/b605808?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry

Instrumentation:

e An electrospray ionization mass spectrometer (ESI-MS) coupled to a time-of-flight (TOF) or
Orbitrap analyzer.

Sample Preparation:

o Prepare a dilute solution of Azido-PEG10-acid (approximately 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile/water (50:50 v/v).

» A small amount of formic acid or ammonium acetate may be added to promote ionization.
Data Acquisition:
 Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.
e Acquire the mass spectrum in both positive and negative ion modes.
o Typical ESI parameters:
o Capillary voltage: 3-4 kV
o Cone voltage: 20-40 V
o Source temperature: 100-150 °C
o Desolvation temperature: 250-350 °C

e Analyze the resulting spectrum to identify the molecular ion peaks (e.g., [M+H]*, [M+Na]*,
[M-H]).

Visualizations

The following diagram illustrates the synthetic workflow for Azido-PEG10-acid.
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Caption: Synthetic pathway for Azido-PEG10-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Azido-PEG10-acid]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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